Acetylcholine-1,1,2,2-d4 bromide
Description
Significance of Deuterated Analogs in Biological Systems
Deuterated analogs are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612). This seemingly subtle change has profound implications for research. The increased mass of deuterium can influence the vibrational properties of chemical bonds, leading to what is known as the kinetic isotope effect. This effect can provide valuable insights into reaction mechanisms. clearsynth.com Furthermore, because deuterium is non-radioactive, it is safe for use in a wide range of studies, including those involving living organisms. clearsynth.com
In neurochemical research, deuterated analogs like Acetylcholine-1,1,2,2-d4 bromide are particularly significant. They allow for the creation of isotopically labeled compounds that act as probes to investigate complex processes such as neurotransmitter metabolism, receptor binding, and the dynamics of protein folding. clearsynth.comclearsynth.com The use of these analogs enhances the capabilities of analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing clearer and more precise data. clearsynth.comsimsonpharma.com
Role of Stable Isotope Tracing in Metabolic Pathway Elucidation
Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a specific molecule through various biochemical reactions. nih.gov By introducing a stable isotope-labeled compound, such as a deuterated metabolite, into a biological system, scientists can track its transformation and incorporation into other molecules. This provides unparalleled insights into the wiring of metabolic networks. nih.govacs.org
This methodology has become increasingly accessible due to the widespread adoption of high-resolution mass spectrometers. nih.gov It enables the analysis of both dynamic and steady-state labeling patterns in downstream metabolites, offering valuable qualitative information about their origins and relative rates of production. nih.gov Stable isotope tracing is, therefore, a potent method for understanding the impact of genetic alterations and other perturbations on metabolism. nih.gov The combination of high-resolution liquid chromatography-mass spectrometry (LC-MS) with stable isotope tracing offers a global view of the cellular fate of precursor metabolites. acs.org
Historical Context of Acetylcholine (B1216132) Research and the Emergence of Labeled Probes
Acetylcholine, the first neurotransmitter to be discovered, was initially identified by Sir Henry Dale in 1914. researchgate.net Its role as a chemical messenger was later demonstrated by Otto Loewi in his famous frog heart experiment. researchgate.net These early discoveries laid the foundation for our understanding of chemical synaptic transmission. researchgate.nettmc.edu
The development of labeled probes marked a significant advancement in acetylcholine research. Initially, research focused on characterizing receptor specificity using various chemical ligands, leading to the distinction between nicotinic and muscarinic acetylcholine receptors. nih.gov The advent of affinity labeling, which uses structural homologs of neurotransmitters with reactive groups, allowed for the specific binding and covalent linking of probes to receptor sites, revolutionizing receptor identification. nih.gov The use of isotopically labeled compounds, such as deuterated acetylcholine, has further refined this research, enabling more precise studies of acetylcholine's function and metabolism.
Detailed Research Findings
The use of this compound as an internal standard in mass spectrometry-based studies allows for the accurate quantification of acetylcholine in biological samples. nih.gov This is crucial for understanding the dynamics of acetylcholine release and metabolism in real-time. For instance, in microdialysis studies, deuterated acetylcholine is used to monitor and correct for variations in instrument performance and ionization efficiency, ensuring that observed changes in acetylcholine levels are not artifacts. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that benefits from the use of deuterated compounds. Deuterated solvents are commonly used in NMR to reduce interference from proton signals, resulting in clearer spectra and more accurate structural information. clearsynth.comstudymind.co.uk In the context of this compound, NMR can confirm the position and extent of deuterium incorporation. nih.gov
Interactive Data Tables
Below are tables summarizing the properties of this compound and its non-deuterated counterpart, Acetylcholine bromide.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 93449-31-1 guidechem.com |
| Molecular Formula | C₇H₁₂D₄BrNO₂ guidechem.com |
| Molecular Weight | 242.16 g/mol |
| Monoisotopic Mass | 229.06155 u guidechem.com |
| Synonyms | Acetylcholine-d4 Bromide guidechem.com |
Table 2: Properties of Acetylcholine Bromide
| Property | Value |
|---|---|
| CAS Number | 66-23-9 sigmaaldrich.com |
| Molecular Formula | C₇H₁₆BrNO₂ nih.gov |
| Molecular Weight | 226.11 g/mol sigmaaldrich.comnih.gov |
| Melting Point | 140-143 °C sigmaaldrich.com |
| Synonyms | ACh sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-NXMSQKFDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Acetylcholine 1,1,2,2 D4 Bromide
Methodologies for Selective Deuteration of Amines
The selective incorporation of deuterium (B1214612) into amine-containing molecules is a critical process for generating labeled compounds for research. nih.gov The development of efficient and versatile methods is essential, as nitrogen-containing molecules are ubiquitous in medicinal chemistry. nih.gov Several strategies have been developed to achieve high levels of deuterium incorporation with precision.
One prominent approach is the catalytic hydrogen-deuterium (H-D) exchange. A notable example is the "borrowing hydrogen" methodology, which utilizes ruthenium catalysts like the Shvo catalyst. acs.orgnih.gov This technique demonstrates excellent chemoselectivity for the α- and β-protons relative to the nitrogen atom, achieving a high degree of deuterium incorporation. acs.orgnih.gov The mechanism is thought to involve the temporary formation of an enamine or iminium ion intermediate, which is then re-deuterated. acs.org
Another effective method involves using deuterium oxide (D₂O), a readily available and cost-effective deuterium source, in conjunction with a catalyst. acs.org For instance, ruthenium-catalyzed reactions can achieve selective α-deuteration of primary and secondary amines using D₂O. acs.org Mechanistic studies suggest that this process proceeds through N-H activation and the formation of an imine-ligated ruthenium intermediate. acs.org More advanced, metal-free methods have also been developed, such as treating ynamides with a mixture of triflic acid and a deuterated silane (B1218182) to produce amines selectively deuterated at their α and/or β positions. nih.gov These methods are valued for their generality and user-friendliness. nih.gov
Table 1: Methodologies for Selective Deuteration of Amines
| Methodology | Key Reagents | Position of Deuteration | Reference |
|---|---|---|---|
| Catalytic H-D Exchange (Borrowing Hydrogen) | Shvo Catalyst (Ruthenium-based), D₂O | α and β positions to Nitrogen | acs.orgnih.gov |
| Ruthenium-Catalyzed α-Deuteration | Ruthenium complex, D₂O | α position to Nitrogen | acs.org |
| Ynamide-Based Synthesis | Ynamides, Triflic Acid, Deuterated Triethylsilane | α and/or β positions to Nitrogen | nih.gov |
| In-situ D₂ Generation | Pd/C, Aluminum powder, D₂O | Position adjacent to functional groups (e.g., carbonyls, amines) | mdpi.com |
Biosynthetic Pathways of Acetylcholine (B1216132) and Precursor Labeling for in vivo Studies
In cholinergic neurons, acetylcholine is synthesized from choline (B1196258) and acetyl-CoA in a reaction catalyzed by the enzyme choline acetyltransferase. nih.gov The choline precursor itself can be derived from various sources, including the degradation of the membrane phospholipid phosphatidylcholine (Ptd-Cho). nih.gov This metabolic link between membrane turnover and neurotransmitter synthesis is a key area of investigation. nih.gov
The use of isotopically labeled precursors, such as deuterated choline, is a powerful technique for studying these pathways in vivo. By introducing a labeled compound, researchers can trace its metabolic fate and quantify the dynamics of acetylcholine synthesis and turnover. For example, studies using deuterated choline have demonstrated that its metabolism can be monitored using advanced analytical techniques like 2H Magnetic Resonance Spectroscopy (MRS) and 2D NMR. nih.gov These methods allow for the simultaneous detection and differentiation of deuterated choline, phosphocholine (B91661) (PC), and glycerophosphocholine (GPC) in tissue extracts, providing a detailed picture of choline metabolism. nih.gov
A significant finding from these in vivo studies is that deuteration can alter the metabolic stability of the molecule. Specifically, substituting hydrogen with deuterium on the ethyl alcohol portion of choline, as in Acetylcholine-1,1,2,2-d4, confers resistance against oxidation by the enzyme choline oxidase. nih.gov This enzymatic reaction normally converts choline to betaine (B1666868). nih.gov The reduced rate of oxidation for the deuterated analog is a critical advantage in tracer studies, as it remains in the desired metabolic pathway for a longer duration, improving its utility for applications like positron emission tomography (PET) imaging for cancer detection. nih.gov
Table 2: Research Findings from Precursor Labeling Studies
| Labeled Precursor | Analytical Technique | Key Research Finding | Reference |
|---|---|---|---|
| Deuterated Choline | 2D 1H-14N HSQC NMR | Allows for simultaneous detection and distinction of choline, phosphocholine, and glycerophosphocholine in tissue extracts. | nih.gov |
| 18F-D4-Choline / 11C-D4-Choline | PET, radio-HPLC | Deuteration on the ethyl alcohol moiety provides significant resistance to in vivo oxidation by choline oxidase, reducing metabolism to betaine. | nih.gov |
| [methyl-3H]methionine | HPLC, Enzymatic Modification | Demonstrated that acetylcholine can be synthesized from choline derived from the degradation of endogenous Ptd-Cho. | nih.gov |
| Deuterated Glycerol (B35011) and Choline | Mass Spectrometry, NMR | Biosynthetic pathways in genetically modified E. coli can be used to produce phosphatidylcholine with selective deuteration on the head group, glycerol backbone, or acyl tails. | nih.gov |
Preparation of Acetylcholine-1,1,2,2-d4 Bromide for Specific Research Applications
The chemical synthesis of this compound is a multi-step process designed to achieve high isotopic purity, typically over 98-99 atom % D. The primary research application for this compound is as an internal standard in mass spectrometry-based assays for the precise quantification of acetylcholine in biological samples. nih.gov
The synthesis generally proceeds as follows:
Deuteration of the Ethanolamine (B43304) Moiety : The synthesis begins with the deuteration of the ethanolamine backbone at the 1,1,2,2 positions. This is typically accomplished through an exchange reaction using deuterium oxide (D₂O) under either acidic or basic catalytic conditions.
Quaternization with Trimethylamine (B31210) : The resulting deuterated ethanolamine intermediate undergoes a quaternization reaction. It is treated with trimethylamine and a bromide source, such as hydrobromic acid (HBr), to form the quaternary ammonium (B1175870) group, yielding deuterated choline bromide.
Acetylation : The hydroxyl group of the deuterated choline bromide is then acetylated, typically using acetic anhydride (B1165640) or acetyl chloride, to form the final product, this compound.
Purification : The final step involves rigorous purification of the crude product to remove any unreacted starting materials or byproducts. This is commonly achieved through recrystallization from a solvent system like ethanol/ether or by using preparative High-Performance Liquid Chromatography (HPLC).
The successful incorporation of the four deuterium atoms is verified using analytical techniques. Mass spectrometry confirms the expected molecular weight increase of +4 Da compared to the unlabeled compound, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the absence of proton signals at the specifically labeled positions.
Table 3: Synthesis Outline for this compound
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1 | Deuteration of Precursor | Ethanolamine, Deuterium Oxide (D₂O), Acid/Base Catalyst | |
| 2 | Quaternization | Deuterated Ethanolamine, Trimethylamine, Bromide Source (e.g., HBr) | |
| 3 | Acetylation | Deuterated Choline Bromide, Acetic Anhydride or Acetyl Chloride | (Implied by structure) |
| 4 | Purification | Recrystallization (Ethanol/Ether) or Preparative HPLC |
Mentioned Compounds
Advanced Analytical Methodologies and Quantitative Approaches Utilizing Acetylcholine 1,1,2,2 D4 Bromide
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) has become the gold standard for neurotransmitter analysis, offering unparalleled specificity and sensitivity. When coupled with chromatographic separation, it allows for the precise identification and quantification of analytes within complex biological samples.
Mass Spectrometry Imaging (MSI) for Spatially Resolved Neurochemical Analysis
Mass Spectrometry Imaging (MSI) is a powerful technology that visualizes the spatial distribution of a wide range of molecules—including proteins, lipids, and neurotransmitters—directly within tissue sections. nih.govjst.go.jp This technique provides crucial information about the topographical organization of neurochemicals within specific anatomical structures of the brain, offering insights that cannot be obtained from homogenate-based analyses. nih.govnih.gov
The analysis of small molecule neurotransmitters like acetylcholine (B1216132) via MSI, particularly using Matrix-Assisted Laser Desorption/Ionization (MALDI), has faced technical hurdles. nih.gov A significant challenge is the interference from matrix-related ions, which form cluster peaks in the low mass range and can obscure the signal of the target analyte. nih.gov
Deuterated compounds have been instrumental in overcoming these challenges. One key innovation has been the development of deuterated MALDI matrices. For example, using a deuterated version of the common matrix α-cyano-4-hydroxycinnamic acid shifts the interfering matrix signals to a higher mass, effectively "unmasking" the signal of endogenous acetylcholine and allowing for its clear visualization in tissue sections. nih.gov
While the use of a deuterated probe like Acetylcholine-1,1,2,2-d4 bromide for direct imaging is less documented than the use of deuterated matrices, the principle remains valid. The distinct mass of a deuterated probe would allow it to be imaged and distinguished from the endogenous pool of acetylcholine. This would enable specialized research applications, such as tracking the uptake and distribution of exogenously applied acetylcholine analogs within neural tissue, providing a dynamic view of cholinergic system activity.
Investigating Acetylcholine Dynamics and Metabolism with Acetylcholine 1,1,2,2 D4 Bromide
Choline (B1196258) Metabolism and Acetylcholine (B1216132) Biosynthesis Kinetics
The synthesis of acetylcholine is intrinsically linked to the uptake and metabolism of its precursor, choline. The use of deuterated choline analogs has been instrumental in quantifying the efficiency of these initial steps in the cholinergic pathway.
Precursor Uptake and Conversion Efficiency
The journey of acetylcholine begins with the transport of choline into the presynaptic terminal, a process mediated by high-affinity choline transporters. Once inside the neuron, choline is acetylated to form acetylcholine. Studies utilizing deuterated choline have enabled the quantitative analysis of both uptake and subsequent conversion.
Table 1: Hypothetical Kinetic Parameters for Deuterated Choline Uptake and Acetylcholine Synthesis
| Parameter | Value | Cell Type |
| Km for Choline Uptake | ~1-5 µM | Neuronal Cells |
| Vmax for Choline Uptake | Variable (pmol/min/mg protein) | Neuronal Cells |
| Conversion Efficiency to Acetylcholine | Dependent on neuronal activity and substrate availability | Cholinergic Neurons |
This table presents typical ranges for kinetic parameters of high-affinity choline uptake in neuronal cells. The values can vary significantly depending on the specific cell line or brain region and the experimental conditions.
Enzymatic Studies of Choline Acetyltransferase (ChAT) using Labeled Substrates
Choline acetyltransferase (ChAT) is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. Isotope exchange studies at equilibrium have been employed to unravel the kinetic mechanism of the ChAT reaction. nih.gov These studies, by tracking the exchange between choline and acetylcholine, and between acetyl-CoA and acetylcholine, have provided evidence for a Random Theorell-Chance mechanism. nih.gov This indicates that the substrates can bind to the enzyme in a random order, and the release of products is the rate-limiting step.
Mutational analysis of human ChAT has revealed that alterations in the enzyme's structure can significantly impact its kinetic parameters, particularly the Michaelis constant (Km) for its substrates. Many mutations associated with motor disorders lead to a substantial increase in the Km for acetyl-CoA, highlighting the critical nature of substrate binding for efficient acetylcholine synthesis.
While direct kinetic data for ChAT using Acetylcholine-1,1,2,2-d4 bromide as a substrate is not prevalent in the literature, the use of isotopic labeling is a cornerstone of these enzymatic studies.
Table 2: Kinetic Parameters of Human Placental Choline Acetyltransferase
| Substrate | Km |
| Acetyl-Coenzyme A | 11.9 µM |
| Choline | 0.41 mM |
| Coenzyme A | 8.8 µM |
| Acetylcholine | 1.3 mM |
This table is based on data from studies on human placental choline acetyltransferase and illustrates the Michaelis constants for its substrates and products.
Cholinesterase Enzyme Kinetics and Activity
The termination of cholinergic signaling is as crucial as its initiation and is primarily accomplished by the enzymatic hydrolysis of acetylcholine by acetylcholinesterase (AChE). Deuterated acetylcholine analogs serve as invaluable tools in probing the catalytic mechanism and activity of this vital enzyme.
Elucidation of Acetylcholinesterase (AChE) Catalytic Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE) is a powerful method for investigating the transition state of enzyme-catalyzed reactions. By comparing the reaction rates of a substrate and its deuterated counterpart, researchers can infer changes in bonding and hybridization at the rate-limiting step of the catalytic cycle.
Studies on the hydrolysis of acetylthiocholine (B1193921), a chromogenic substrate for AChE, have utilized deuterium labeling in the acetyl group to measure secondary KIEs. For the reaction catalyzed by equine serum butyrylcholinesterase, a related enzyme, the isotope effects were determined to be: D3kcat/Km = 0.98 ± 0.02 and D3kcat = 1.10 ± 0.02. nih.gov The inverse isotope effect on kcat/Km suggests that the conversion of the sp²-hybridized ester carbonyl to a tetrahedral intermediate is partially rate-limiting. nih.gov Conversely, the normal isotope effect on kcat indicates that the breakdown of this tetrahedral intermediate is the rate-limiting step at saturating substrate concentrations. nih.gov These findings provide strong evidence for the accumulation of a tetrahedral intermediate during catalysis.
While these specific values are for acetylthiocholine, they illustrate the type of mechanistic insights that can be gained from using deuterated substrates like this compound.
Table 3: Deuterium Kinetic Isotope Effects for Butyrylcholinesterase-Catalyzed Hydrolysis of Acetyl-L3-thiocholine
| Kinetic Parameter | Isotope Effect (D3kcat/Km or D3kcat) | Interpretation |
| kcat/Km | 0.98 ± 0.02 | Partial rate limitation by formation of the tetrahedral intermediate |
| kcat | 1.10 ± 0.02 | Rate-limiting decomposition of the tetrahedral intermediate |
This table shows the measured β-secondary deuterium isotope effects for the hydrolysis of acetylthiocholine by equine serum butyrylcholinesterase. The values provide insight into the rate-limiting steps of the reaction. nih.gov
Isothermal Titration Calorimetry (ITC) for Hydrolysis Kinetics
Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biochemical reactions, providing a complete thermodynamic profile of the interaction. ITC can be used to determine the kinetics of enzyme-catalyzed reactions, including the hydrolysis of acetylcholine by AChE.
In a typical ITC experiment to measure AChE activity, acetylcholine is injected into a solution containing the enzyme, and the resulting heat flow is measured. nih.govresearchgate.net This allows for the determination of the Michaelis-Menten parameters (Km and kcat) as well as the enthalpy of the reaction (ΔH). nih.govresearchgate.net Studies using this technique have reported the enthalpy of acetylcholine hydrolysis by acetylcholinesterase from the electric eel to be -0.107 kcal/mol in buffered conditions and -0.931 kcal/mol in unbuffered water. nih.gov The use of this compound in such experiments would allow for a direct comparison of the thermodynamic parameters of the deuterated versus the non-deuterated substrate, potentially revealing subtle isotope effects on the energetics of the reaction.
Table 4: Enthalpy of Acetylcholine Hydrolysis by Acetylcholinesterase Measured by ITC
| Condition | Enthalpy of Hydrolysis (ΔH) |
| 0.1-0.2 M Phosphate Buffer (pH 7.2) | -0.107 kcal/mol |
| Unbuffered Water | -0.931 kcal/mol |
This table presents the measured enthalpy values for the hydrolysis of acetylcholine by acetylcholinesterase under different buffer conditions. nih.gov These values provide insight into the thermodynamics of the enzymatic reaction.
Neurotransmitter Release Mechanisms and Turnover Rates
The use of deuterated acetylcholine analogs has been instrumental in dissecting the intricacies of neurotransmitter release and calculating turnover rates in various experimental models.
Quantal Release Studies with Labeled Acetylcholine Analogs
While specific studies focusing solely on this compound in quantal release are not extensively documented in publicly available literature, the principles established with other labeled analogs are directly applicable. Quantal release, the process by which neurotransmitters are released in discrete packets, or quanta, from presynaptic terminals, can be meticulously studied using these labeled compounds. By introducing a deuterated acetylcholine analog, researchers can distinguish the newly synthesized and released pool of neurotransmitter from the pre-existing, unlabeled pool. This allows for the precise measurement of parameters such as the size of the readily releasable pool of vesicles and the probability of their release.
Monitoring Acetylcholine Release in Specific Brain Regions
The ability to monitor acetylcholine release in specific brain regions is crucial for understanding its role in cognitive functions and neurological disorders. Studies have successfully used deuterated internal standards, including this compound, to quantify acetylcholine levels in microdialysis samples from rodent brains. researchgate.netresearchgate.net For instance, in a study investigating the effects of a dopamine (B1211576) D1 receptor agonist, PF-6142, on cognitive function, this compound was used as an internal standard to measure acetylcholine release in the prefrontal cortex of rats. researchgate.netresearchgate.net This technique allows for the creation of detailed time-course data, revealing how pharmacological agents modulate neurotransmitter release in real-time. researchgate.netresearchgate.net
Below is a representative data table illustrating the type of findings from such a study.
| Treatment Group | Time Point (minutes) | Acetylcholine Release (% of Baseline) |
| Vehicle | 30 | 100 ± 5 |
| Vehicle | 60 | 98 ± 6 |
| Vehicle | 90 | 102 ± 4 |
| PF-6142 (10 mg/kg) | 30 | 125 ± 8 |
| PF-6142 (10 mg/kg) | 60 | 155 ± 10 |
| PF-6142 (10 mg/kg) | 90 | 140 ± 7 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data is hypothetical and for illustrative purposes based on findings in similar studies. researchgate.netresearchgate.net |
Stable Isotope Tracing in Cholinergic Pathways
Stable isotope tracing with deuterated acetylcholine and its precursors, like deuterated choline, has revolutionized our understanding of cholinergic metabolism and the intricate network of cholinergic pathways throughout the body. nih.govbiorxiv.org
Mapping Metabolic Fluxes in Brain and Other Organs
By introducing a deuterated choline tracer, researchers can map the metabolic fate of choline as it is taken up by cells and converted into acetylcholine and other metabolites. nih.govrsc.org This approach, often coupled with techniques like mass spectrometry, allows for the quantification of metabolic fluxes through key pathways, such as the synthesis of phosphatidylcholine, a major component of cell membranes, and betaine (B1666868), which is involved in one-carbon metabolism. nih.govcornell.edu Studies in rodent models have used D9-choline to investigate the kinetics of choline and its metabolites in the liver, plasma, brain, and lungs, providing valuable insights into organ-specific metabolism. nih.gov These studies have revealed the rapid conversion of choline to betaine and phosphocholine (B91661) and have helped to quantify the pool sizes of these metabolites in different tissues. nih.gov
The following table presents a simplified example of data from a stable isotope tracing study, showing the distribution of a deuterated choline label in various metabolites in the brain.
| Metabolite | Label Enrichment (atom % excess) at 6 hours |
| D9-Choline | 5.2 ± 0.8 |
| D9-Phosphocholine | 12.5 ± 1.5 |
| D9-Betaine | 3.1 ± 0.5 |
| D9-Acetylcholine | 1.8 ± 0.3 |
| Data is hypothetical and for illustrative purposes based on findings in similar studies. nih.gov |
Analysis of Inter-organ Metabolite Transport in Cholinergic Systems
The cholinergic system is not confined to the brain; it plays vital roles in peripheral organs and the communication between them. Stable isotope tracing has been pivotal in unraveling the complexities of inter-organ metabolite transport. biorxiv.org For example, studies have investigated how choline, transported across the blood-brain barrier, is utilized for acetylcholine synthesis in the central nervous system. biorxiv.orgresearchgate.net Recent research has identified specific transporters, such as MFSD7c, that are involved in the export of choline from the brain, highlighting a dynamic interplay between the brain and the periphery in maintaining choline homeostasis. biorxiv.org By using deuterated choline isotopes, researchers can trace the movement of choline from the maternal circulation to the developing embryo, shedding light on the importance of choline transport for fetal brain development. biorxiv.org
Receptor Pharmacology and Binding Studies Utilizing Acetylcholine 1,1,2,2 D4 Bromide
Characterization of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. medchemexpress.com The use of Acetylcholine-1,1,2,2-d4 bromide has facilitated a deeper understanding of their complex pharmacology.
A fundamental aspect of receptor characterization is determining the binding affinity (often expressed as the dissociation constant, Kd) and selectivity of a ligand for various receptor subtypes. When using isotopically labeled compounds like this compound, it is crucial to investigate potential kinetic isotope effects. The substitution of hydrogen with the heavier deuterium (B1214612) atom can sometimes alter binding or unbinding rates, potentially affecting the measured affinity compared to the unlabeled compound.
Methodologically, this is addressed by performing parallel radioligand displacement assays. In these experiments, a radiolabeled antagonist bound to the receptor is displaced by increasing concentrations of either unlabeled acetylcholine or this compound. The resulting IC₅₀ values (the concentration of ligand that displaces 50% of the radioligand) are then used to calculate the Kd. Comparing the Kd values of the deuterated and non-deuterated forms reveals any significant isotope effect. While variations are often minor (less than 5%), confirming this is essential for validating the labeled compound as a reliable surrogate for the endogenous neurotransmitter.
Table 1: Illustrative Comparison of Binding Affinities (Kd) for Acetylcholine and its Deuterated Analogue at Major nAChR Subtypes
| Receptor Subtype | Ligand | Kd (nM) | Isotope Effect (Fold Change) |
| α4β2 | Acetylcholine Bromide | 15.2 | - |
| This compound | 15.8 | 1.04 | |
| α7 | Acetylcholine Bromide | 210.5 | - |
| This compound | 218.9 | 1.04 | |
| α3β4 | Acetylcholine Bromide | 85.7 | - |
| This compound | 88.1 | 1.03 |
Note: This table is illustrative, based on the principle that isotope effects for this compound are generally small. Specific experimental values would be determined via competitive binding assays.
Allosteric modulators, which bind to sites distinct from the acetylcholine binding site, are of significant therapeutic interest. researchgate.net These molecules can be positive (PAMs), negative (NAMs), or silent (SAMs), altering the receptor's response to agonist binding. researchgate.net Studying the precise structural changes that underlie allosteric modulation is critical.
Isotopically labeled agonists like this compound are instrumental in techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS). In an HDX-MS experiment, the receptor is exposed to heavy water (D₂O), causing the hydrogen atoms on the protein backbone to exchange with deuterium. The rate of exchange provides information about the solvent accessibility and dynamics of different protein regions. By comparing the deuterium uptake in the presence of the agonist (this compound) versus the agonist plus an allosteric modulator, researchers can pinpoint specific domains of the receptor that undergo conformational changes upon modulator binding. The use of the deuterated agonist ensures that the observed effects are due to the binding of a known, tracked ligand.
Characterization of Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate a slower, more modulatory set of cholinergic responses compared to nAChRs. This compound serves as a powerful tool for dissecting their complex signaling mechanisms.
Upon binding of an agonist like this compound, mAChRs undergo a conformational change that activates intracellular G-proteins. This initiates a cascade of downstream events, leading to a physiological response. Because the deuterated agonist can be precisely quantified by LC-MS/MS, it can be used in neuronal culture or tissue slice preparations to trace the release of exogenously applied acetylcholine and correlate it with specific downstream signaling events. researchgate.net
For example, researchers can stimulate a neuronal culture with a known concentration of this compound and then measure the subsequent activation of specific G-protein subtypes (e.g., Gq/11 or Gi/o), the production of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and the resulting release of intracellular calcium (Ca²⁺). This allows for a precise mapping of the signal transduction pathway from receptor binding to cellular response.
Table 2: Simplified Signal Transduction Cascade for Gq-Coupled Muscarinic Receptors (e.g., M1, M3, M5) Following Agonist Binding
| Step | Event | Key Molecules Involved |
| 1 | Agonist Binding | This compound, mAChR |
| 2 | G-Protein Activation | Gαq subunit exchanges GDP for GTP |
| 3 | Effector Enzyme Activation | Activated Gαq stimulates Phospholipase C (PLC) |
| 4 | Second Messenger Production | PLC cleaves PIP₂ into IP₃ and DAG |
| 5 | Intracellular Ca²⁺ Release | IP₃ binds to receptors on the endoplasmic reticulum, releasing Ca²⁺ |
| 6 | Protein Kinase Activation | DAG and Ca²⁺ activate Protein Kinase C (PKC) |
| 7 | Cellular Response | Phosphorylation of target proteins, leading to modulation of neuronal excitability |
Time-Resolved Rapid Mixing Techniques with Isotopically Labeled Cholinergic Ligands
Many critical receptor processes, such as activation and desensitization, occur on a millisecond timescale. Time-resolved techniques, like stopped-flow spectroscopy, are necessary to capture these rapid kinetics. researchgate.net In a stopped-flow experiment, small volumes of receptor and ligand are rapidly mixed, and the subsequent reaction is monitored spectroscopically (e.g., via changes in fluorescence).
The use of isotopically labeled ligands such as this compound is advantageous in these setups. While spectroscopic changes often monitor the receptor's conformational state, combining the output with rapid quenching and mass spectrometry allows for the direct measurement of ligand binding and dissociation at very early time points. The isotopic label is essential for distinguishing the exogenous ligand from any endogenous acetylcholine that might be present in the preparation, ensuring that the measured kinetics accurately reflect the intended interaction. This is particularly important for studying the rapid desensitization of nAChRs, where the receptor quickly enters a high-affinity, non-conducting state.
Structural Studies of Acetylcholine-Binding Proteins (AChBPs) as Surrogates for Receptor Mechanisms
Obtaining high-resolution crystal structures of intact nAChRs is challenging due to their large size and membrane-bound nature. Acetylcholine-Binding Proteins (AChBPs), which are soluble homologues of the extracellular ligand-binding domain of nAChRs, have become invaluable surrogates for structural studies.
Deuterated ligands play a key role in structural biology techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. In one approach, a deuterated analogue of acetylcholine can be bound to the receptor (or an AChBP) embedded in an oriented membrane. ox.ac.uk Solid-state NMR can then be used to measure the orientation of the deuterated chemical bonds relative to the membrane. This provides high-precision information about how the agonist molecule sits (B43327) within its binding pocket. ox.ac.uk This orientational data is a powerful constraint for refining computational models of the ligand-receptor complex, offering insights into the precise interactions that trigger channel gating. ox.ac.uk The deuterium label provides a clear signal that can be studied without interference from the vast number of hydrogen atoms in the protein itself.
Applications in Preclinical Models of Neurological Function and Dysfunction
Neurotransmitter Homeostasis in Models of Neurological Disorders
The precise regulation of acetylcholine (B1216132) levels is paramount for maintaining normal neuronal function. Disruptions in this delicate balance can lead to profound neurological deficits. Acetylcholine-1,1,2,2-d4 bromide is instrumental in studies aiming to quantify these changes in animal models of disease.
The ability to accurately measure acetylcholine concentrations in specific brain regions is crucial for understanding their respective roles in cognition and behavior. Liquid chromatography-mass spectrometry (LC-MS) methods, utilizing this compound as an internal standard, have enabled the reliable quantification of basal acetylcholine levels in various rodent brain areas.
A meta-analysis of multiple studies has provided representative baseline acetylcholine concentrations in the rat brain. For instance, the basal extracellular concentration of acetylcholine in the rat prefrontal cortex is approximately 0.88 ± 0.04 nM, while in the caudate, a key component of the striatum, it is significantly higher at 2.71 ± 0.45 nM nih.gov. Research has also shown that hippocampal acetylcholine levels are generally higher than those in the cortex but lower than in the striatum nih.gov. One study, using an LC-MS/MS method with this compound as an internal standard, reported an average acetylcholine concentration of 3.2 nM in rat hippocampal microdialysates nih.gov. The cerebellum is known to have a lower density of cholinergic innervation compared to the forebrain, which is reflected in its lower acetylcholine levels researchgate.net.
Basal Extracellular Acetylcholine Concentrations in Rat Brain Regions
| Brain Region | Acetylcholine Concentration (nM) | Reference |
|---|---|---|
| Prefrontal Cortex | 0.88 ± 0.04 | nih.gov |
| Hippocampus | ~3.2 | nih.gov |
| Cerebellum | Low | researchgate.net |
| Striatum (Caudate) | 2.71 ± 0.45 | nih.gov |
These data highlight the regional heterogeneity of cholinergic neurotransmission and provide a baseline for investigating alterations in disease states.
A prominent application of this compound is in the study of neurodegenerative diseases where cholinergic deficits are a key pathological feature, such as Alzheimer's disease. In a well-established mouse model of Alzheimer's disease, the PDAPP mouse, researchers utilized in vivo microdialysis to measure hippocampal acetylcholine release. These studies revealed a significant reduction in basal acetylcholine levels in the hippocampus of PDAPP mice compared to their wild-type counterparts nih.gov.
Furthermore, the functional responsiveness of cholinergic neurons was found to be severely impaired in this disease model. When challenged with pharmacological or physiological stimuli that normally increase acetylcholine efflux, the PDAPP mice exhibited a blunted response, indicating a profound dysregulation of cholinergic neurotransmission nih.gov. These findings, made possible by precise quantification methods, underscore the critical role of cholinergic dysfunction in the cognitive impairments associated with Alzheimer's disease.
In Vivo Studies of Cholinergic System Modulation
Understanding how the cholinergic system is modulated by various factors is essential for developing therapeutic strategies for neurological disorders. This compound facilitates these investigations by enabling the accurate measurement of changes in acetylcholine release and metabolism in response to pharmacological agents or in different research models.
Pharmacological tools are invaluable for probing the mechanisms that control acetylcholine dynamics. The muscarinic receptor antagonist scopolamine (B1681570), for example, is known to increase acetylcholine release by blocking presynaptic autoreceptors that normally inhibit its release.
Using in vivo microdialysis in freely moving rats, researchers have quantified the effects of scopolamine on acetylcholine levels in different brain regions. Following a systemic injection of scopolamine (0.5 mg/kg), extracellular acetylcholine levels in the neostriatum increased to approximately 185% of baseline, while in the nucleus accumbens, the increase was even more pronounced, reaching about 250% of baseline nih.gov. Another study focusing on the hippocampus found that scopolamine administration led to a significant and substantial increase in acetylcholine output nih.gov. These studies demonstrate the power of using precise analytical methods to reveal the region-specific effects of pharmacological agents on cholinergic neurotransmission.
The nematode Caenorhabditis elegans has emerged as a powerful model organism for dissecting the fundamental principles of cholinergic neurotransmission due to its well-defined nervous system and genetic tractability. nih.govnih.gov While direct studies using this compound in C. elegans are not prominently documented, the extensive research on its cholinergic system provides a framework for understanding the types of functional assessments that are performed.
Pharmacological and genetic manipulations are widely used to perturb and analyze the cholinergic system in C. elegans. For instance, drugs that affect acetylcholine-mediated processes have been instrumental in identifying and characterizing the components of acetylcholine-activated channels and receptors. nih.gov Genetic screens for mutants with altered responses to these pharmacological agents have successfully identified core cellular machinery involved in synaptic transmission. nih.gov The study of these mutants provides insights into the roles of specific genes in acetylcholine synthesis, packaging, release, and reception, which are fundamental processes that are quantitatively assessed in vertebrate models using tools like this compound.
Future Directions and Emerging Research Avenues
Development of Novel Deuterated Acetylcholine (B1216132) Analogs for Specific Applications
The success of strategically deuterated molecules has spurred interest in creating new analogs of acetylcholine tailored for specific research needs beyond simple quantification. nih.gov The "deuterium switch" approach, which involves replacing hydrogen with deuterium (B1214612) to favorably alter pharmacokinetic profiles, has led to FDA-approved drugs like deutetrabenazine. nih.govresearchgate.net This principle is now being applied in preclinical research to develop novel tools.
Research is moving towards "precision deuteration," where deuterium is placed at specific molecular sites to influence metabolic pathways or enhance the properties of photo-responsive ligands. nih.gov For instance, researchers have developed deuterated photo-agonists like d9-AzoCholine to optically control α7 nicotinic acetylcholine receptors (α7 nAChRs) with greater sensitivity than their non-deuterated counterparts. nih.govacs.org This approach allows for precise temporal and spatial control over receptor activity, opening new avenues to study the role of specific cholinergic receptors in conditions like Alzheimer's disease and schizophrenia. nih.gov The development of such advanced tools highlights a shift from using deuteration merely for analytical tracing to actively modulating biological systems.
Future work may focus on creating deuterated acetylcholine analogs that can:
Target specific receptor subtypes: By altering binding kinetics through the kinetic isotope effect.
Possess enhanced photophysical properties: For use in advanced imaging and optogenetics. researchgate.net
Exhibit modified metabolic stability: To trace acetylcholine metabolism through various pathways in vivo.
| Deuterated Analog | Deuterium Position | Primary Application | Key Research Finding |
| Acetylcholine-1,1,2,2-d4 bromide | Ethylene group (1,1,2,2 positions) | Internal standard for LC-MS quantification. | Provides accurate calibration for measuring endogenous acetylcholine due to its identical chromatographic behavior and +4 mass shift. |
| Acetylcholine-d9 bromide | Trimethylammonium group | Isotopic tracing in receptor studies. | May exhibit altered ionizability compared to analogs deuterated at other positions. |
| d9-AzoCholine | Azobenzene unit and choline (B1196258) moiety | Photo-agonist for optical control of α7 nAChRs. nih.gov | Showed higher sensitivity and a stronger response on α7 nAChRs compared to the non-deuterated version. nih.govacs.org |
| Acetylcholine-d16 bromide | Multiple positions | High-resolution mass spectrometry applications. | Offers a higher mass shift, which is beneficial for advanced MS techniques. |
Integration of this compound into Multi-Omics Research
Multi-omics, the integration of data from various "omics" fields like genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. The precise quantification of neurotransmitters is a critical component of metabolomics, and this compound is an essential tool for ensuring the accuracy of these measurements within the cholinergic system.
In studies investigating complex neurological or metabolic diseases, cholinergic signaling is often a key pathway of interest. nih.gov For example, research using multi-omics approaches has identified choline deficiency as a critical feature in chemotherapy-induced thrombocytopenia. nih.gov In such studies, this compound can be used as an internal standard to reliably quantify acetylcholine levels in plasma, tissues, and urine, providing a crucial data layer for integrative analysis. nih.gov
Future multi-omics research pipelines, such as the Constraint-based Optimization of Metabolic Objectives (COMO) pipeline, could incorporate highly accurate acetylcholine measurements to build more robust metabolic models for drug discovery. nih.gov By integrating precise metabolite data obtained using standards like this compound with transcriptomic and proteomic data, researchers can:
Elucidate metabolic bottlenecks in antibody-producing cell lines. biorxiv.org
Identify novel drug targets in diseases where cholinergic metabolism is dysregulated. nih.gov
Gain a deeper understanding of the interplay between genetic predisposition and metabolic function in cholinergic signaling.
The use of this deuterated standard is therefore not just an analytical step but a foundational element for building the comprehensive, data-rich models that drive modern systems biology and drug discovery.
Advancements in Analytical Techniques for Enhanced Sensitivity and Spatial Resolution in Cholinergic Studies
The full potential of tracers like this compound is realized through the analytical technologies used for their detection. Ongoing advancements in analytical chemistry are pushing the boundaries of sensitivity and spatial resolution, allowing for more detailed investigation of the cholinergic system. ijpsjournal.com
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for which this compound serves as an internal standard. ijpsjournal.com Innovations in this area focus on increasing throughput and speed, enabling the analysis of large batches of samples from high-throughput screening or extensive multi-omics studies without creating an analytical bottleneck. researchgate.net
Beyond conventional LC-MS, emerging techniques promise to revolutionize the study of neurotransmitter distribution:
Mass Spectrometry Imaging (MSI): This cutting-edge technique allows for the visualization of the distribution of molecules, including drugs and metabolites, directly in tissue slices without the need for chemical labeling. ijpsjournal.com Integrating this compound as an internal standard in MSI workflows could enable the precise mapping of acetylcholine concentrations across different brain regions or within specific microenvironments of innervated tissues, offering unprecedented spatial context to cholinergic signaling.
Capillary Electrophoresis (CE): CE separates molecules based on their charge and size in a small capillary, offering high separation efficiency and requiring minimal sample volume. ijpsjournal.com Coupling CE with MS can provide a powerful platform for analyzing acetylcholine in minute samples, such as from single cells or microdialysis fractions.
Advanced Micro-extraction Techniques: The development of more efficient and selective sample preparation methods will further enhance the ability to detect low-abundance molecules like acetylcholine from complex biological matrices.
These technological advancements, combined with the reliability of deuterated standards, will allow researchers to ask more nuanced questions about the role of acetylcholine in health and disease, moving from measuring bulk concentrations to mapping dynamic neurotransmitter fluxes in both time and space.
Q & A
Q. How is Acetylcholine-1,1,2,2-d4 bromide synthesized, and what analytical methods confirm its isotopic purity?
Acetylcholine-1,1,2,2-d4 bromide is synthesized by replacing four hydrogen atoms with deuterium at the 1,1,2,2 positions of the choline moiety. Isotopic purity (typically ≥98 atom% D) is verified using mass spectrometry, where the molecular ion peak shows a mass shift of +4 Da compared to non-deuterated acetylcholine bromide. Nuclear magnetic resonance (NMR) spectroscopy further confirms deuterium incorporation by the absence of proton signals at the labeled positions .
Q. What experimental designs incorporate this compound in studies of cholinergic signaling in model organisms (e.g., Daphnia)?
In Daphnia heart rate studies, acetylcholine bromide (deuterated or non-deuterated) is dissolved in springwater at concentrations ranging from 1 nM to 10 µM. A controlled experiment involves:
- Preparing serial dilutions of acetylcholine-d4 bromide.
- Exposing Daphnia to each concentration on concavity slides.
- Quantifying heart rate via microscopy and stopwatch measurements. Deuterated acetylcholine is used alongside non-deuterated forms to distinguish exogenous vs. endogenous acetylcholine effects .
Q. How is this compound applied in iontophoresis for endothelial function research?
In iontophoresis, acetylcholine-d4 bromide (positively charged) is delivered via the anode to stimulate nitric oxide release in microvascular endothelia. A standard protocol includes:
Q. What storage conditions ensure the stability of this compound?
The compound should be stored in airtight, light-resistant containers at –20°C. Lyophilized powders remain stable for >2 years, while solutions in deionized water (pH 4–5) are stable for 1–2 weeks at 4°C. Degradation is assessed via HPLC with UV detection (λ = 214 nm) .
Advanced Research Questions
Q. How does this compound serve as an internal standard in acetylcholine quantification assays?
Acetylcholine-d4 bromide is spiked into biological samples (e.g., plasma, tissue homogenates) at 10 nM to correct for matrix effects and extraction efficiency. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Titan PFP column (100 × 2.1 mm, 1.9 µm) separates deuterated and endogenous acetylcholine. Quantification uses a standard curve with linearity validated over 2.8–14.0 mmol/L .
Q. What methodological challenges arise when studying isotope effects in receptor binding assays with this compound?
Deuteration may alter binding kinetics to muscarinic (mAChR) or nicotinic (nAChR) receptors. To address this:
- Compare dissociation constants (Kd) of deuterated vs. non-deuterated acetylcholine via radioligand displacement assays.
- Control for solvent isotope effects using deuterated buffers. Studies on mAChR antagonists (e.g., ipratropium bromide) show <5% variation in IC50 values between deuterated and non-deuterated ligands .
Q. How can researchers validate the specificity of this compound in complex biological matrices?
Specificity is confirmed by:
- Testing cross-reactivity with structurally similar compounds (e.g., choline-d13 bromide) using high-resolution MS (HRMS).
- Validating chromatographic separation under varying mobile phase conditions (e.g., acetonitrile:water gradients).
- Spiking deuterated acetylcholine into tissue lysates and verifying recovery rates (≥95%) .
Q. What strategies resolve data contradictions in pharmacokinetic studies involving this compound?
Discrepancies in half-life or bioavailability may stem from deuterium isotope effects. Mitigation strategies include:
Q. How is this compound used to study anticholinergic agents (e.g., tiotropium bromide) in airway disease models?
In rodent asthma models, acetylcholine-d4 bromide is nebulized to induce bronchoconstriction, followed by co-administration of anticholinergics. Airway resistance is measured via forced oscillation technique (FOS-1 system). Deuterated acetylcholine distinguishes drug-induced inhibition from endogenous acetylcholine activity .
Q. What advanced analytical workflows integrate this compound in metabolomic studies?
Stable isotope-resolved metabolomics (SIRM) workflows use acetylcholine-d4 bromide to trace choline metabolism pathways. After administering the deuterated compound to cell cultures, LC-MS/MS tracks incorporation into metabolites like betaine-d4 or phosphocholine-d4. Data are analyzed using non-negative matrix factorization (NMF) to resolve pathway fluxes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
